(1-Methylcyclohexyl)hydrazine;hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-methylcyclohexyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(9-8)5-3-2-4-6-7;/h9H,2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRETMSFKCUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-57-4 | |
| Record name | (1-methylcyclohexyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cyclohexane Moiety in Hydrazine-Based Drug Discovery: A Technical Guide to Its History, Synthesis, and Pharmacological Significance
Abstract
Hydrazine derivatives have long been a cornerstone in medicinal chemistry, valued for their versatile reactivity and broad spectrum of biological activities.[1] The incorporation of a cyclohexane ring into hydrazine-based scaffolds represents a strategic approach to modulate pharmacokinetic and pharmacodynamic properties, leading to the development of promising therapeutic candidates. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and pharmacological evaluation of cyclohexane-based hydrazine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this important class of compounds.
Introduction: The Enduring Legacy of Hydrazine in Medicinal Chemistry
Hydrazine (N₂H₄), first synthesized by Theodor Curtius in 1887, and its derivatives have become integral to the development of numerous therapeutic agents.[1][2] The presence of the reactive -NH-NH₂ group allows for a wide array of chemical transformations, including condensations, cyclizations, and substitutions, making it a valuable synthon in organic chemistry.[1] The journey of hydrazines in medicine includes landmark drugs such as the antitubercular agent isoniazid and the antidepressant phenelzine, highlighting the therapeutic potential of this chemical class.[1][3] The N-acylhydrazone (NAH) moiety, in particular, is considered a "privileged structure" due to its frequent appearance in compounds with diverse and significant pharmacological activities.[4]
The rationale for incorporating a cyclohexane ring into hydrazine-based molecules stems from the desire to enhance drug-like properties. The cyclohexane moiety can improve metabolic stability, increase lipophilicity (which can affect cell membrane permeability), and provide a rigid scaffold to orient functional groups for optimal interaction with biological targets.[5] This guide will delve into the evolution of this chemical strategy, from its conceptualization to the synthesis and evaluation of novel therapeutic agents.
Early Discoveries and the Emergence of Cyclohexane-Based Analogs
The initial exploration of hydrazine derivatives in medicine was not specifically focused on cyclohexane-containing structures. However, the foundational work on various hydrazides and hydrazones laid the groundwork for later, more targeted structural modifications. The mood-elevating effects observed in tuberculosis patients treated with isoniazid, a hydrazine derivative, led to the discovery of the antidepressant properties of hydrazines and their characterization as monoamine oxidase (MAO) inhibitors.[6]
The deliberate incorporation of a cyclohexane ring can be seen as a logical progression in drug design, applying the concept of molecular simplification and bioisosteric replacement.[4] For instance, the replacement of a 1,3-benzodioxole system with a cyclohexane moiety in the design of novel analgesic and anti-inflammatory agents demonstrates a strategic move to improve the pharmacological profile of a lead compound.[4]
Synthetic Methodologies for Cyclohexane-Based Hydrazine Derivatives
The synthesis of cyclohexane-based hydrazine derivatives typically involves multi-step pathways, starting from commercially available cyclohexane precursors. The following sections detail key synthetic strategies and provide exemplary protocols.
Synthesis of Cyclohexyl-N-Acylhydrazones
A common route to cyclohexyl-N-acylhydrazones involves the condensation of a cyclohexanecarbohydrazide with a suitable aldehyde or ketone.
Experimental Protocol: Synthesis of Cyclohexanecarbohydrazide
-
Reaction Setup: To a solution of cyclohexanecarboxylic acid methyl ester in ethanol, add hydrazine hydrate.
-
Reflux: The reaction mixture is refluxed for a specified period (e.g., 4-8 hours) to facilitate the hydrazinolysis of the ester.
-
Isolation: Upon cooling, the product, cyclohexanecarbohydrazide, often crystallizes out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of a Cyclohexyl-N-Acylhydrazone
-
Condensation: Dissolve the synthesized cyclohexanecarbohydrazide and a substituted aromatic aldehyde in a suitable solvent, such as ethanol.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.
-
Reaction: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Isolation and Purification: The resulting N-acylhydrazone often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.
Synthesis of Cyclohexanecarboxamido Hydrazones
These compounds feature a cyclohexyl amide moiety, which can further enhance their drug-like properties.[5]
Experimental Protocol: Synthesis of 2-(1-(4-chlorophenyl)cyclohexane-carboxamido)-N'-arylidenoacetohydrazides [5]
This synthesis is a multi-step process:
-
Starting Material: The synthesis begins with 2-(4-chlorophenyl)acetic acid.
-
Intermediate Steps: A series of reactions are performed to introduce the cyclohexane ring and the acetohydrazide moiety.
-
Final Condensation: The key hydrazide intermediate is then condensed with various substituted aromatic aldehydes to yield the target hydrazones in good to excellent yields (72-86%).[5]
Reactions Involving Cyclohexanone and Cyclohexane-1,3-dione
Cyclohexanone and its derivatives serve as versatile starting materials for synthesizing various heterocyclic systems incorporating a hydrazine moiety.
-
The reaction of ethyl 2-oxocyclohexane-1-carboxylate with hydrazine hydrate exclusively produces a pyrazolone derivative.[7][8]
-
Cyclohexane-1,3-dione can be reacted with diazonium salts to form key intermediates for the synthesis of novel 1,2,4-triazine derivatives with anti-proliferative activities.[9]
Diagram: Synthetic Pathways to Cyclohexane-Based Hydrazine Derivatives
Caption: Key synthetic routes to cyclohexane-based hydrazine derivatives.
Pharmacological Activities and Structure-Activity Relationships
Cyclohexane-based hydrazine derivatives have been investigated for a wide range of pharmacological activities. The cyclohexane ring plays a crucial role in defining the potency and selectivity of these compounds.
Anti-inflammatory and Analgesic Activities
A series of cyclohexyl-N-acylhydrazones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4] These compounds were designed as simplified analogs of a more complex lead molecule, demonstrating that the cyclohexane moiety can effectively replace more elaborate ring systems while retaining or even improving biological activity.[4]
Anticancer Activity
Cyclohexanecarboxamido hydrazones have emerged as a promising class of therapeutic candidates with notable anticancer activity.[5] Additionally, 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione have shown potential as anti-proliferative agents and tyrosine kinase inhibitors.[9]
Antimicrobial and Other Activities
The broad-spectrum biological activity of hydrazones, in general, suggests that cyclohexane-based analogs are promising candidates for antimicrobial drug discovery.[10][11] Various hydrazide derivatives have shown activity against bacteria, fungi, and mycobacteria.[11][12] Preliminary screenings of some cyclohexanone-derived compounds have also indicated antimicrobial activity.[7][8]
Table 1: Summary of Pharmacological Activities of Cyclohexane-Based Hydrazine Derivatives
| Compound Class | Pharmacological Activity | Key Structural Features | Reference |
| Cyclohexyl-N-Acylhydrazones | Analgesic, Anti-inflammatory | Cyclohexyl ring replacing a 1,3-benzodioxole system | [4] |
| Cyclohexanecarboxamido Hydrazones | Anticancer, Antioxidant, Antibacterial, Anti-inflammatory | Cyclohexyl amide moiety combined with a hydrazone pharmacophore | [5] |
| 1,2,4-Triazine Derivatives | Anti-proliferative, Tyrosine Kinase Inhibitors | Derived from cyclohexane-1,3-dione | [9] |
| Pyrazolone Derivatives | Antimicrobial (preliminary) | Synthesized from ethyl 2-oxocyclohexane-1-carboxylate | [7][8] |
Analytical and Characterization Techniques
The structural elucidation and purity assessment of newly synthesized cyclohexane-based hydrazine derivatives are crucial for their advancement in the drug development pipeline. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compounds, providing information about the connectivity of atoms and the chemical environment of protons and carbons.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C=N (imine) bonds.[5]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the compounds and to assess their purity.[5]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical formula.[5]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for both purification and analytical assessment of purity.[13][14]
Diagram: Workflow for Characterization of Novel Derivatives
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. researchgate.net [researchgate.net]
- 3. calcasolutions.com [calcasolutions.com]
- 4. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives | MDPI [mdpi.com]
- 5. Development of novel cyclohexanecarboxamido hydrazones: synthesis, characterization, and functional group tolerance - ProQuest [proquest.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iscientific.org [iscientific.org]
- 13. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Predicting the Metabolic Stability of (1-Methylcyclohexyl)hydrazine Motifs
Introduction: The Double-Edged Sword of the Hydrazine Motif in Drug Discovery
The (1-methylcyclohexyl)hydrazine moiety and related hydrazine derivatives represent a fascinating and challenging structural class in medicinal chemistry. These motifs are found in numerous biologically active agents, from monoamine oxidase (MAO) inhibitors used to treat depression and neurodegenerative diseases to potent antihypertensives.[1][2] The unique electronic properties of the N-N bond contribute to their pharmacological activity, often through interactions with enzyme cofactors or active sites.[2]
However, this same chemical reactivity presents a significant challenge for drug development: metabolic instability and the potential for bioactivation into toxic species.[1][3] The biotransformation of hydrazines can lead to the formation of highly reactive intermediates, such as free radicals and diazenes, which can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity, hepatotoxicity, and even carcinogenicity.[1][3][4] Furthermore, many hydrazine derivatives are known mechanism-based inactivators ("suicide substrates") of cytochrome P450 (CYP) enzymes, which can lead to complex drug-drug interactions and unpredictable pharmacokinetic profiles.[1][3][5]
Therefore, for any research program involving the (1-methylcyclohexyl)hydrazine scaffold, a proactive and rigorous assessment of metabolic stability is not merely a routine DMPK (Drug Metabolism and Pharmacokinetics) screen; it is a critical, safety-driven component of lead optimization. This guide provides a technical framework for researchers to understand the metabolic liabilities of this motif and to design and execute a robust predictive workflow, integrating foundational mechanistic knowledge with practical, field-proven in vitro methodologies.
Part 1: Mechanistic Underpinnings of Hydrazine Metabolism
A thorough understanding of the enzymatic pathways responsible for hydrazine biotransformation is essential for interpreting stability data and designing metabolically more robust analogues. The metabolism of hydrazine derivatives is complex and primarily oxidative, catalyzed by several key enzyme superfamilies.[1][3]
Key Enzymatic Pathways
-
Cytochrome P450 (CYP) System: The CYP enzymes, located primarily in the liver's endoplasmic reticulum, are major contributors to the metabolism of hydrazines.[6] They catalyze N-oxidation and C-oxidation reactions. Oxidation of the N-N bond can generate unstable diazene (monoazo) intermediates, which are precursors to reactive carbon-centered radicals.[1][5] This metabolic activation is a primary mechanism for both the pharmacological action and the toxicity of many hydrazines.[3] Several CYP isozymes, including CYP1A2, CYP2B1, and CYP2E1, have been implicated in hydrazine oxidation.[1][3] A significant concern with CYP-mediated hydrazine metabolism is the high potential for mechanism-based inactivation, where a reactive metabolite attacks the enzyme itself, leading to its irreversible inhibition.[3][5]
-
Monoamine Oxidases (MAOs): As mitochondrial-bound flavoenzymes, MAO-A and MAO-B are well-known for their role in the metabolism of neurotransmitters.[2][7] They are also capable of oxidizing a wide range of hydrazine derivatives, particularly those designed as MAO inhibitors.[2] The oxidative deamination process catalyzed by MAOs can also lead to the formation of reactive byproducts like hydrogen peroxide, ammonia, and aldehydes.[7] For monosubstituted hydrazines, this pathway can be a significant route of clearance and bioactivation.
-
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[8] While often considered a detoxification pathway, FMOs can participate in the N-oxygenation of some hydrazine derivatives, contributing to their overall metabolic profile.[6][8]
-
Peroxidases: Various peroxidases, including those involved in the prostaglandin synthesis system, can also catalyze the one-electron oxidation of hydrazines, leading directly to the formation of free radical species.[1][3]
The interplay of these enzymatic systems dictates the metabolic fate of a (1-methylcyclohexyl)hydrazine-containing compound. A visual summary of these primary metabolic activation pathways is presented below.
Part 2: A Tiered Strategy for Predicting Metabolic Stability
A robust assessment of metabolic stability combines computational predictions with definitive in vitro experiments. This tiered approach allows for early-stage filtering and prioritization before committing resources to more complex and costly assays.
Tier 1: In Silico Computational Assessment
In the initial design phase, computational models can provide a first-pass alert for potential metabolic liabilities. Various QSAR (Quantitative Structure-Activity Relationship) and machine learning models have been developed to predict metabolic stability based on chemical structure.[9][10][11] These tools analyze large datasets of experimentally determined metabolic stability data to identify substructures or physicochemical properties associated with rapid metabolism.
-
Causality: The primary goal here is rapid, low-cost identification of potential "soft spots." For a (1-methylcyclohexyl)hydrazine motif, these models might flag the hydrazine N-N bond or adjacent aliphatic positions as likely sites of metabolism.
-
Limitations: While useful for prioritization, in silico models are predictive, not definitive. Their accuracy is highly dependent on the training dataset, and they may not adequately capture the unique reactivity of less common motifs like substituted hydrazines.[10] They should be used to guide, not replace, experimental work.
Tier 2: In Vitro Experimental Assays
In vitro assays using liver subcellular fractions or whole cells are the gold standard for quantifying metabolic stability. The two most common and essential assays are the microsomal stability assay and the hepatocyte stability assay.
This assay is the workhorse for early-stage ADME screening. It evaluates metabolism mediated primarily by enzymes located in the endoplasmic reticulum, most notably the CYP and FMO systems.[12][13][14]
-
Expertise & Causality: We use liver microsomes because they provide a concentrated and cost-effective source of Phase I metabolic enzymes.[14][15] The assay's reliance on an external cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), is a key experimental choice.[13][16] CYPs and FMOs are NADPH-dependent, so running parallel incubations with and without NADPH allows us to distinguish between enzyme-mediated metabolism and simple chemical instability. For hydrazine-containing compounds, this is a critical control to ensure the observed disappearance is not due to non-enzymatic oxidation.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a typical procedure for determining the metabolic stability of a test compound.
1. Materials & Reagents:
- Pooled Liver Microsomes (Human, Rat, or other species of interest)
- Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
- Phosphate Buffer (0.1 M, pH 7.4)
- NADPH Regenerating System (NRS) Solution: Contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in buffer.[16] This system continuously regenerates NADPH, preventing its depletion during the incubation.
- Positive Control Compounds: Verapamil (high turnover), Diazepam (low turnover).[12]
- Internal Standard (IS) Solution
- Quenching Solution: Ice-cold acetonitrile containing the IS.
- 96-well incubation and collection plates.
2. Assay Workflow:
3. Step-by-Step Methodology:
- Prepare Master Mix: In a centrifuge tube on ice, prepare a master mix of the microsomal suspension and buffer. For a final protein concentration of 0.5 mg/mL, this would be prepared accordingly.[12][13]
- Aliquot Test Compound: Add the test compound working solution to the wells of the 96-well incubation plate to achieve a final concentration of 1 µM. Also include wells for positive and negative controls.
- Pre-incubation: Add the microsomal master mix to the wells containing the test compound. Place the plate in a 37°C incubator with gentle shaking for 5-10 minutes to equilibrate the temperature.[16]
- Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NRS solution to each well. This marks the T=0 time point.[13] For the negative control (-NADPH), add buffer instead of the NRS solution.
- Sample at Timepoints: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the incubation plate to a collection plate containing ice-cold quenching solution (acetonitrile with internal standard).[12][13][16] The cold solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.
- Sample Preparation: Once all time points are collected, seal and vortex the collection plate. Centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[16]
- Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of remaining parent compound at each time point is quantified relative to the internal standard.
This assay provides a more physiologically relevant system by using intact liver cells. It accounts for cell permeability and the activity of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their endogenous cofactors.[14][17]
-
Expertise & Causality: The choice to use hepatocytes over microsomes is made when a more comprehensive metabolic profile is needed.[17] If a compound is stable in microsomes, it may still be cleared rapidly in vivo by Phase II conjugation or active transport, processes that are captured in hepatocytes but absent in microsomes.[14][17] This assay is therefore crucial for accurately predicting in vivo hepatic clearance. Cryopreserved primary human hepatocytes are the preferred system for human predictions.[18]
Detailed Experimental Protocol: Hepatocyte Stability Assay
1. Materials & Reagents:
- Cryopreserved Plateable Hepatocytes (Human or other species)
- Hepatocyte Plating and Incubation Media
- Collagen-coated 24- or 48-well plates
- Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
- Positive Control Compounds: Testosterone (Phase I), Umbelliferone (Phase II).[17]
- Internal Standard (IS) Solution
- Quenching Solution: Ice-cold acetonitrile containing the IS.
2. Step-by-Step Methodology:
- Cell Plating: Thaw and plate the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).[18]
- Prepare Dosing Solution: Prepare the test compound in pre-warmed incubation medium at the final desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.[18]
- Initiate Incubation: Remove the plating medium from the hepatocyte monolayer and add the compound dosing solution to start the incubation. Place the plate in a 37°C, 5% CO₂ incubator.[17][19]
- Sample at Timepoints: At each designated time point (e.g., 0, 15, 30, 60, 90, 120 minutes), remove the entire medium from the respective wells and quench immediately by adding ice-cold acetonitrile with internal standard.[17] The cell monolayer is lysed by the solvent.
- Sample Preparation: Scrape the wells to ensure complete cell lysis. Transfer the entire lysate/acetonitrile mixture to a collection plate. Centrifuge at high speed to pellet cell debris and precipitated proteins.
- Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Part 3: Data Analysis and Interpretation
The primary output from these assays is the concentration of the test compound over time. This data is used to calculate key parameters that predict metabolic clearance.
1. Data Processing:
-
The peak area ratio (Test Compound / Internal Standard) is calculated for each time point.
-
The natural logarithm (ln) of the percentage of compound remaining versus the T=0 sample is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Slope = -k
-
2. Calculation of Key Parameters:
-
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of protein or number of cells used. This is the most important parameter for in vivo extrapolation.[20]
Table 1: Summary of In Vitro Assay Conditions and Data Output
| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay | Rationale |
| Test System | Pooled Liver Microsomes[12] | Cryopreserved Hepatocytes[18] | Microsomes for Phase I screen; Hepatocytes for overall metabolism. |
| Species | Human, Rat, Mouse, Dog | Human, Rat, Mouse, Dog | Cross-species comparison for preclinical-to-human scaling. |
| TC Conc. | 1 - 3 µM[12] | 1 - 3 µM[12] | Below Km to ensure first-order kinetics. |
| Protein/Cell Conc. | 0.5 mg/mL[12][13] | 0.5 - 1.0 x 10⁶ cells/mL[20] | Standardized concentrations for reproducible results. |
| Cofactor | NADPH Regenerating System[12] | Endogenous | NRS required for CYPs; hepatocytes have all necessary cofactors. |
| Time Points (min) | 0, 5, 15, 30, 45, 60[12] | 0, 15, 30, 60, 90, 120[20] | Broader range for hepatocytes to capture slower processes. |
| Primary Output | % Remaining vs. Time | % Remaining vs. Time | Raw data for calculating kinetic parameters. |
| Calculated Metrics | t½, CLint (µL/min/mg)[13] | t½, CLint (µL/min/10⁶ cells)[20] | Standardized metrics for ranking and in vivo prediction. |
Interpreting the Results: A Decision-Making Framework
The data from these assays guide critical decisions in a drug discovery project. The following logic tree illustrates an interpretation workflow.
Conclusion
The (1-methylcyclohexyl)hydrazine motif holds significant potential for therapeutic innovation but carries inherent metabolic risks. A deep, mechanistically grounded understanding of hydrazine biotransformation is paramount. By employing a tiered strategy that begins with in silico assessment and progresses to rigorous in vitro characterization using microsomal and hepatocyte stability assays, drug development teams can effectively identify and mitigate metabolic liabilities early in the discovery process. The detailed protocols and interpretation frameworks provided in this guide offer a self-validating system to generate reliable, decision-driving data, ultimately enabling the design of safer and more effective medicines.
References
-
Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 5(3). [Link]
-
Cyprotex (Evotec). (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Cyprotex (Evotec). (n.d.). Microsomal Stability. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]
-
Sinha, B. K. (2014). Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. ResearchGate. [Link]
-
Kalgutkar, A. S., & Baillie, T. A. (2012). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]
-
Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Prough, R. A., & Tweedy, B. D. (1981). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. PubMed. [Link]
-
Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]
-
Jenner, A. M., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. PubMed. [Link]
-
Binda, C., et al. (2011). Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. [Link]
-
Kalgutkar, A. S., & Baillie, T. A. (2012). On Mechanisms of Reactive Metabolite Formation from Drugs. ResearchGate. [Link]
-
Chen, L., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. [Link]
-
Ak, S., & Küçükgüzel, I. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. DergiPark. [Link]
-
A-ivf. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]
-
Küçükgüzel, Ş. G., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Hines, R. N., & Prough, R. A. (1980). The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450. PubMed. [Link]
-
Clineschmidt, C. M., & Horita, A. (1969). Inhibition of monoamine oxidase by substituted hydrazines. PMC. [Link]
-
ATSDR. (1997). Background Information for Hydrazine Compounds. NCBI. [Link]
-
Kim, J., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. PMC. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Chen, Y., et al. (2018). CYP3A-Mediated Generation of Aldehyde and Hydrazine in Atazanavir Metabolism. PMC. [Link]
-
Jenner, A. M. (1993). STUDIES ON THE METABOLISM AND TOXICITY OF HYDRAZINE IN THE~RAT. UCL Discovery. [Link]
-
Timbrell, J. A. (1992). Study of Hydrazine Metabolism and Toxicity. DTIC. [Link]
-
Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PMC. [Link]
-
Li, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
-
da Silva, L. L., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC. [Link]
-
Li, Y., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. PMC. [Link]
-
Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Hydrazine. Science Alert. [Link]
-
Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. [Link]
-
Austin, N., et al. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. ResearchGate. [Link]
-
Weerapana, E., et al. (2010). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC. [Link]
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro microsomal metabolism of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MetStabOn—Online Platform for Metabolic Stability Predictions [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. protocols.io [protocols.io]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Protocol for preparing (1-Methylcyclohexyl)hydrazine from cyclohexanone
Technical Application Note: Scalable Synthesis of (1-Methylcyclohexyl)hydrazine
Executive Summary
This application note details a robust, three-step protocol for the synthesis of (1-methylcyclohexyl)hydrazine (Target ) starting from cyclohexanone. While primary and secondary hydrazines are commonly synthesized via hydrazone reduction, this target features a tertiary amine structure, rendering reductive amination impossible.
Consequently, this protocol utilizes a Nucleophilic Substitution (
Key Performance Indicators (KPIs):
-
Target Yield: 40–55% (Overall)
-
Purity: >98% (as Oxalate Salt)
Reaction Architecture
The synthesis proceeds through Grignard addition, conversion to a tertiary chloride, and subsequent hydrazination.
Figure 1: Synthetic pathway highlighting the critical tertiary chloride intermediate and potential elimination side-path.
Critical Safety Protocol
-
Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Use only in a functioning fume hood. Avoid contact with metal oxides (catalytic decomposition).
-
Methylmagnesium Bromide: Pyrophoric. Requires strictly anhydrous conditions.
-
Tertiary Chlorides: Unstable; prone to hydrolysis and elimination. Store at -20°C if not used immediately.
Detailed Experimental Protocols
Step 1: Preparation of 1-Methylcyclohexanol
Rationale: Creation of the quaternary carbon center via nucleophilic addition.
Reagents:
-
Cyclohexanone (Reagent Grade)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Ammonium chloride (sat. aq.)
Procedure:
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, addition funnel, and
inlet. -
Addition: Charge MeMgBr (1.2 equiv) into the flask. Cool to 0°C.
-
Reaction: Dropwise add Cyclohexanone (1.0 equiv) in anhydrous ether over 45 mins. Maintain internal temp <10°C.
-
Workup: Quench slowly with sat.
. Extract with ether (3x). -
Purification: Dry organic layer (
) and concentrate. Distill under reduced pressure (bp ~65°C @ 15 mmHg) to obtain a colorless oil.
Step 2: Conversion to 1-Chloro-1-methylcyclohexane
Rationale: Conversion of the hydroxyl group to a good leaving group. Note:
Reagents:
Procedure:
-
Mixing: In a separatory funnel, combine 1-Methylcyclohexanol (1.0 equiv) and Conc. HCl (3.0 equiv).
-
Agitation: Shake vigorously for 10–15 minutes. The mixture will become turbid and separate into two layers.
-
Separation: Isolate the top organic layer (alkyl chloride).
-
Wash: Wash rapidly with cold water, then 5%
, then brine. -
Stabilization: Dry over
(granular). Do not distill unless necessary (prone to elimination). Use immediately in Step 3.
Step 3: Synthesis of (1-Methylcyclohexyl)hydrazine
Rationale: Nucleophilic substitution. A massive excess of hydrazine is required to favor substitution (
Reagents:
-
1-Chloro-1-methylcyclohexane (Freshly prepared)
-
Hydrazine Hydrate (80% or 100%, 10.0 equiv )
-
Ethanol (Co-solvent, optional)
Procedure:
-
Charge: Place Hydrazine Hydrate (10 equiv) in a flask equipped with a reflux condenser. Heat to 60°C.
-
Addition: Add 1-Chloro-1-methylcyclohexane dropwise over 1 hour.
-
Note: Vigorous stirring is essential to maximize surface contact.
-
-
Reflux: Heat the mixture to mild reflux (approx. 90–100°C) for 4–6 hours.
-
Monitoring: Monitor consumption of chloride via GC (look for disappearance of starting material and appearance of alkene side product).
-
Workup:
-
Cool to room temperature.
-
Extract with ether or DCM.
-
Wash organic layer with 50% NaOH (to keep hydrazine in organic phase) then brine.
-
Dry over
.
-
Purification & Stabilization (The Oxalate Method)
Free hydrazine bases are prone to oxidation and are difficult to distill from side products (alkenes). The industry-standard method for isolation is salt formation.
Protocol:
-
Dissolve the crude oil from Step 3 in a minimal amount of hot Ethanol.
-
Add a stoichiometric amount of Oxalic Acid (dissolved in hot ethanol).
-
Cool slowly to 4°C. The (1-Methylcyclohexyl)hydrazine oxalate will crystallize.
-
Filter and wash with cold ether.
-
Storage: Store the oxalate salt in a desiccator. It is stable for months.
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | As Oxalate Salt |
| Melting Point | 145–150°C (dec) | Typical for tert-alkyl hydrazine oxalates |
| Solubility | Water (High), Ether (Low) | Free base is soluble in organics |
| Major Impurity | 1-Methylcyclohexene | Removed during crystallization |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common yield-limiting factors.
-
Elimination vs. Substitution: Tertiary halides are highly prone to E2 elimination with bases (like hydrazine). If alkene yield is high, lower the temperature and ensure the hydrazine hydrate is highly concentrated (reducing water content helps favor nucleophilicity over basicity in some contexts, though water stabilizes the transition state).
-
Bis-Alkylation: If the di-substituted hydrazine is observed, increase the molar ratio of Hydrazine:Chloride.
References
-
Smith, P. A. S. (1956). The Preparation of Tertiary Alkyl Hydrazines. Journal of the American Chemical Society, 78(12), 2825–2828. Link
-
Organic Syntheses. 2-Chlorocyclohexanol and related halide preparations. Coll. Vol. 1, p. 158. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical.
-
ChemicalBook. 1-Chloro-1-methylcyclohexane Properties and Synthesis. Link
Sources
Optimization of hydrazone formation using 1-methylcyclohexyl derivatives
Application Note: High-Efficiency Hydrazone Formation for Sterically Congested Scaffolds Subtitle: Optimization Strategies for 1-Methylcyclohexyl Derivatives and Hindered Ketones
Executive Summary
Hydrazone formation is a cornerstone reaction in bioconjugation, drug discovery, and dynamic combinatorial chemistry. However, when applied to sterically hindered substrates —specifically 1-methylcyclohexyl derivatives (e.g., 1-(1-methylcyclohexyl)ethan-1-one or (1-methylcyclohexyl)hydrazine)—standard protocols often fail. The quaternary carbon adjacent to the reaction center creates a "steric wall," significantly reducing the rate of nucleophilic attack and shifting the equilibrium toward hydrolysis.
This guide details an optimized protocol for overcoming these kinetic barriers. By transitioning from classical acid catalysis to nucleophilic catalysis (aniline-mediated) and strictly controlling water activity, reaction yields can be improved from <20% to >90% for these demanding substrates.
The Challenge: Sterics vs. Kinetics
In 1-methylcyclohexyl systems, the gem-dimethyl-like effect imposes severe steric crowding.
-
Substrate Class: 1-methylcyclohexyl ketones (hindered electrophiles) or (1-methylcyclohexyl)hydrazines (hindered nucleophiles).
-
Kinetic Penalty: The transition state for the initial nucleophilic attack is destabilized by the bulk of the cyclohexane ring and the methyl group.
-
Thermodynamic Penalty: The resulting hydrazone C=N bond is often less stable due to strain, making the reaction highly reversible and sensitive to water.
The Solution: We utilize Aniline Nucleophilic Catalysis .[1][2][3] Aniline acts as a "conveyor belt," reacting rapidly with the ketone to form a Schiff base (imine), which is more electrophilic than the ketone. The hydrazine then attacks this imine (transimination), forming the final hydrazone.
Mechanistic Insight & Visualization
The following diagram illustrates the difference between the slow, direct pathway and the accelerated aniline-catalyzed pathway.
Figure 1: The Aniline Catalytic Cycle. The catalyst circumvents the steric barrier by forming a reactive Schiff base intermediate.
Critical Optimization Parameters
| Parameter | Standard Condition | Optimized for 1-Me-Cyclohexyl | Rationale |
| pH | Neutral (pH 7) | pH 4.5 – 5.0 | At pH < 4, hydrazine is protonated (unreactive). At pH > 6, acid catalysis is too weak. pH 4.5 is the "Goldilocks" zone. |
| Catalyst | Acetic Acid | 100 mM Aniline (or p-phenylenediamine) | Aniline forms the imine intermediate 10–100x faster than direct hydrazine attack. |
| Solvent | Methanol | Anhydrous MeOH or MeCN | Water drives the equilibrium backward. For hindered systems, strict anhydrous conditions are vital. |
| Concentration | 10–50 mM | 100–200 mM | Second-order kinetics demand high concentrations to overcome steric repulsion. |
| Water Removal | None | 4Å Molecular Sieves | Physical removal of water is required to push the equilibrium to completion (Le Chatelier's principle). |
Experimental Protocols
Protocol A: The "Gold Standard" (Aniline-Catalyzed)
Recommended for valuable substrates or when >90% yield is required.
Reagents:
-
Substrate: 1-(1-methylcyclohexyl)ethan-1-one (1.0 equiv)
-
Nucleophile: Hydrazine derivative (1.2 equiv)
-
Catalyst: Aniline (0.1 – 1.0 equiv) or p-methoxyaniline (for faster rates)
-
Solvent: Anhydrous Methanol (MeOH)
-
Additive: 4Å Molecular Sieves (activated)
Step-by-Step:
-
Preparation: Flame-dry a reaction vial and add activated 4Å molecular sieves (200 mg/mmol substrate).
-
Solvation: Dissolve the ketone (1.0 equiv) and Aniline (0.1 equiv) in anhydrous MeOH. The concentration of the ketone should be 0.1 M .
-
Acidification: Adjust the pH to ~4.5 using glacial acetic acid. Tip: In MeOH, add acetic acid until a wet pH strip reads ~5.
-
Addition: Add the hydrazine (1.2 equiv) in one portion.
-
Incubation: Seal the vial and stir at 40°C for 4–16 hours.
-
Note: While room temperature works for simple ketones, 1-methylcyclohexyl derivatives require mild heating (40–50°C) to overcome the activation energy barrier.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the ketone peak. The Schiff base intermediate may be visible transiently.
-
Workup: Filter off the sieves. Concentrate the solvent. Purify via silica gel chromatography (often requiring a basic modifier like 1% Et3N to prevent hydrolysis on the column).
Protocol B: Microwave-Assisted (Solvent-Free)
Recommended for extremely unreactive/bulky substrates.
-
Mix the ketone (1.0 equiv) and hydrazine (1.5 equiv) neat (no solvent) in a microwave vial.
-
Add 1 drop of concentrated HCl or p-TsOH.
-
Irradiate at 100°C for 10–20 minutes .
-
Dissolve the melt in EtOAc, wash with NaHCO3, and purify.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (0% conversion) | Hydrazine protonation | Check pH. If < 4.0, add Et3N. Ensure you are using the free base hydrazine, or add base if using hydrazine HCl salt. |
| Stalled Reaction (~50% conversion) | Equilibrium limit / Water | Add more molecular sieves. Switch solvent to Toluene and use a Dean-Stark trap to azeotrope water. |
| Multiple Spots on TLC | Isomerization / Hydrolysis | Hydrazones can exist as E/Z isomers. This is normal. If the spot streaks, the product is hydrolyzing on silica; add 1% Et3N to the eluent. |
| Slow Kinetics | Steric Bulk | Switch catalyst to p-phenylenediamine (more nucleophilic than aniline) or increase temperature to 60°C. |
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." ACS Chemical Biology, 3(1), 27-36. Link
- Key Insight: Establishes aniline as the superior catalyst for hydrazone formation
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link
- Key Insight: detailed analysis of stability, crucial for hindered systems where equilibrium is precarious.
-
Crisalli, P., & Kool, E. T. (2013). "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation." Journal of Organic Chemistry, 78(3), 1184-1189. Link
- Key Insight: Discusses anthranilic acid derivatives as next-generation catalysts for difficult substr
-
BenchChem Technical Support. (2025). "Conjugation to Sterically Hindered Ketones." BenchChem Application Notes. Link
- Key Insight: Practical industrial protocols for sterically hindered conjug
Sources
- 1. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for (1-Methylcyclohexyl)hydrazine hydrochloride salts
Technical Support Center: Purification of (1-Methylcyclohexyl)hydrazine Hydrochloride
Topic: Purification & Troubleshooting Guide for (1-Methylcyclohexyl)hydrazine Hydrochloride Audience: Chemical Process Engineers, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current)[1]
Executive Summary & Technical Context
(1-Methylcyclohexyl)hydrazine hydrochloride (CAS: 680186-97-4) is a sterically hindered hydrazine derivative, primarily utilized as a building block for pyrazoles and indazoles in pharmaceutical synthesis. Unlike simple alkyl hydrazines, the bulky 1-methylcyclohexyl group imparts unique solubility and stability challenges.
Critical Quality Attributes (CQAs):
-
Oxidative Instability: The free base is highly susceptible to air oxidation, forming azo/azoxy impurities. The hydrochloride salt is the preferred storage form but can degrade if excess acid or moisture is present.
-
Lipophilicity: The cyclohexyl ring increases solubility in organic solvents compared to simple hydrazine salts, often leading to "oiling out" rather than crystallization during purification.
-
Genotoxicity: As a hydrazine derivative, strict control of unreacted hydrazine (starting material) is required (<10 ppm for final drug substances).
Troubleshooting Guide (Q&A Format)
This section addresses real-world scenarios reported by process chemists.
Issue 1: "My product is oiling out instead of crystallizing."
Q: I dissolved the crude salt in hot ethanol and added diethyl ether, but a sticky yellow oil separated at the bottom. How do I get crystals?
A: "Oiling out" (liquid-liquid phase separation) occurs when the solute is generated faster than the crystal lattice can form, or when the temperature is above the melting point of the solvated salt.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil redissolves. If it doesn't, add small aliquots of the polar solvent (Ethanol/Methanol) until homogeneous.
-
Temperature Control: Do not cool rapidly to 0°C. Cool slowly to room temperature with vigorous stirring.
-
Seeding: Add a seed crystal of pure material at the cloud point (approx. 25-30°C).
-
Anti-Solvent Switch: Diethyl ether is very non-polar. Switch to a slightly more polar anti-solvent like MTBE (Methyl tert-butyl ether) or Ethyl Acetate . The reduced polarity gap prevents rapid crashing out.
Issue 2: "The salt has a persistent yellow/orange tint."
Q: The material should be white, but it remains off-white or yellow even after recrystallization.[1] Is this an impurity?
A: Yes. The yellow color typically indicates the presence of azo compounds (oxidation products) or trace hydrazones formed from unreacted cyclohexanone (starting material).
Corrective Protocol:
-
Wash with Non-Polar Solvent: Triturate the solid with cold hexanes or pentane. The lipophilic azo impurities are often more soluble in hydrocarbons than the hydrazine salt.
-
Recrystallization with Antioxidant: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).[1] You may add a trace (<0.1%) of EDTA to chelate metal ions that catalyze oxidation, though this is rare for this specific salt.
-
Check Starting Material: If the color persists, check for 1-methylcyclohexanone azine .[1] This impurity requires acid hydrolysis to remove.
Issue 3: "High levels of residual Hydrazine are detected."
Q: Our HPLC shows >500 ppm of unsubstituted hydrazine. How do we remove it efficiently?
A: Unsubstituted hydrazine co-crystallizes easily with alkyl hydrazine salts.[1]
Corrective Protocol:
-
Methanol/Isopropanol Wash: Unsubstituted hydrazine hydrochloride is significantly less soluble in Isopropanol (IPA) than in Methanol.
-
The "IPA Crash" Method: Dissolve your crude product in a minimum amount of hot Methanol. Add 5 volumes of hot Isopropanol. Distill off the Methanol (via rotavap or fractional distillation). The (1-Methylcyclohexyl)hydrazine HCl should remain in solution longer, while hydrazine dihydrochloride precipitates first (due to lower solubility in IPA). Filter off the first precipitate, then cool the filtrate to recover your product.
Experimental Protocols
Protocol A: Standard Recrystallization (The "Gold Standard")
Best for removing general organic impurities and improving physical form.[1]
Reagents:
-
Solvent: Methanol (MeOH) (anhydrous)
-
Anti-solvent: Diethyl Ether (Et2O) or MTBE
-
Atmosphere: Nitrogen balloon
Step-by-Step:
-
Dissolution: Place 10 g of crude (1-Methylcyclohexyl)hydrazine HCl in a 250 mL round-bottom flask.
-
Add Methanol (30 mL) . Heat to reflux (65°C) with stirring until fully dissolved.
-
Note: If insolubles remain (likely inorganic salts like NaCl or N2H4·2HCl), filter hot through a sintered glass funnel.
-
-
Concentration: If the solution is very dilute, concentrate under vacuum until the total volume is approx. 15-20 mL.
-
Precipitation: Remove from heat. While still warm (~40°C), add Diethyl Ether (40-50 mL) dropwise via an addition funnel until a permanent turbidity (cloudiness) is observed.
-
Crystallization: Stop stirring. Allow the flask to cool to room temperature undisturbed for 2 hours. Then place in a fridge (4°C) for 12 hours.
-
Isolation: Filter the white needles under nitrogen (using a Schlenk frit if possible to avoid moisture).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Protocol B: Salt Formation from Free Base
Use this if you have the oily free base and need to generate the stable salt.
Step-by-Step:
-
Dissolve the crude (1-Methylcyclohexyl)hydrazine free base in Diethyl Ether (10 mL per gram).
-
Cool to 0°C in an ice bath.
-
Slowly add 2M HCl in Diethyl Ether (or Dioxane) dropwise.
-
Critical: Do not use aqueous HCl, or you will struggle to dry the salt.
-
-
A white precipitate will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter and wash with cold ether.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for purification based on the physical state and impurity profile of the crude material.
Caption: Purification decision tree optimizing solvent choice based on impurity profile and physical state.
Summary Data Tables
Table 1: Solubility Profile of (1-Methylcyclohexyl)hydrazine HCl
Data estimated based on structural analogs (Cyclohexylhydrazine HCl).[1]
| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Water | High | Very High | Not recommended (hard to dry).[1] |
| Methanol | High | Very High | Primary solvent for dissolution. |
| Ethanol | Moderate | High | Good alternative to MeOH. |
| Isopropanol | Low | Moderate | Excellent anti-solvent or for "crashing out" impurities. |
| Diethyl Ether | Insoluble | Insoluble | Primary anti-solvent. |
| Hexane | Insoluble | Insoluble | Used to wash away oily impurities. |
FAQs
Q: How should I store the purified salt? A: Store in a tightly sealed amber vial under an inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazine salts are hygroscopic; moisture absorption will accelerate degradation.[1]
Q: Can I use UV detection for HPLC analysis? A: (1-Methylcyclohexyl)hydrazine lacks a strong chromophore (no aromatic ring).[1] You must use Refractive Index (RI) detection, ELSD , or derivatize the sample with benzaldehyde (forming a hydrazone) to detect it via UV at ~254 nm [1].
Q: Is the salt mono- or dihydrochloride? A: Typically, the monohydrochloride (1:1) is the stable form. The second nitrogen is not basic enough to hold a proton stably in the solid state without losing HCl gas. Ensure your stoichiometry calculations assume the monohydrochloride (MW ≈ 164.68 g/mol ).
References
-
Analytical Derivatization : United States Pharmacopeia (USP).[1] "Hydralazine Hydrochloride: Limit of Hydrazine." USP 43-NF 38. (Standard method for hydrazine detection via benzaldehyde derivatization). Link
-
General Hydrazine Synthesis : Wender, P. A.; Eissenstat, M. A.; Sapuppo, N.; Ziegler, F. E. (1982). "Methyl 2-(1-Cyanocyclohexyl)hydrazine Carboxylate".[2] Organic Syntheses, 61, 48. (Describes analogous cyclohexyl hydrazine purification). Link
-
Safety & Handling : PubChem. "(1-Methylcyclohexyl)hydrazine". National Library of Medicine. (Safety data and physical properties). Link
-
Purification of Alkyl Hydrazines : Smith, P. A. S. (1963).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Classic text on hydrazine solubility and salt formation).
Sources
Technical Support Center: Solving Solubility Issues of (1-Methylcyclohexyl)hydrazine in Aqueous Media
Welcome to the technical support center for (1-Methylcyclohexyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted alkylhydrazine, (1-Methylcyclohexyl)hydrazine presents unique handling requirements due to its chemical properties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your aqueous experimental systems.
Understanding the Challenge: Physicochemical Properties
(1-Methylcyclohexyl)hydrazine (C₇H₁₆N₂) is an aliphatic hydrazine derivative.[1] Its structure, featuring a bulky and hydrophobic methylcyclohexyl group, is the primary reason for its limited solubility in neutral aqueous solutions. While lower aliphatic hydrazines are often water-soluble, increasing the size of the alkyl substituent decreases aqueous solubility.[2][3]
Here is a summary of the predicted physicochemical properties for (1-Methylcyclohexyl)hydrazine:
| Property | Predicted Value | Source | Significance for Solubility |
| Molecular Formula | C₇H₁₆N₂ | [4] | - |
| Molecular Weight | 128.22 g/mol | [4] | Influences molar concentration calculations. |
| XlogP | 1.0 | [4] | Indicates a degree of lipophilicity, suggesting poor water solubility. |
| Basicity (pKa) | ~8 (inferred) | [5] | The hydrazine moiety is basic. The pKa of the conjugate acid is expected to be around 8, similar to hydrazine. This is the key to pH-based solubilization. |
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when working with (1-Methylcyclohexyl)hydrazine.
Q1: I've added (1-Methylcyclohexyl)hydrazine to my neutral buffer (pH 7.4), and it's not dissolving. What's wrong?
This is expected behavior. The (1-Methylcyclohexyl)hydrazine molecule is a weak base with a large, nonpolar alkyl group. In its neutral (free base) form at neutral pH, its interaction with water is limited, leading to poor solubility. To dissolve it, you need to convert it into its more soluble, protonated salt form.
Q2: What is the fastest way to get it into solution for a quick screening experiment?
The most direct method is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous buffer. However, be mindful of the final solvent concentration in your experiment, as it may affect your biological system. For direct aqueous dissolution, acidification is the recommended approach.
Q3: Can I heat the solution to help it dissolve?
Gentle warming can be attempted, but it is generally not recommended as a primary strategy. Hydrazine and its derivatives can be thermally unstable.[6] More importantly, they are susceptible to oxidation, and reaction rates, including degradation, increase with temperature.[2] If you do apply gentle heat, ensure it is done under an inert atmosphere (e.g., nitrogen or argon).
Q4: My solution of (1-Methylcyclohexyl)hydrazine turned yellow or brown upon standing. What happened?
This discoloration is a common indicator of oxidation and degradation. Hydrazines are potent reducing agents and readily react with atmospheric oxygen.[2] This process can be accelerated by light, elevated temperatures, and the presence of metal ions. To prevent this, always use degassed solvents and consider working under an inert atmosphere. Prepare solutions fresh for each experiment to ensure the integrity of your compound.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to overcoming common experimental hurdles.
Logical Flow for Troubleshooting Solubility Issues
The following diagram outlines the decision-making process when you encounter a solubility problem with (1-Methylcyclohexyl)hydrazine.
Caption: Troubleshooting workflow for (1-Methylcyclohexyl)hydrazine.
Problem: Compound is insoluble in neutral or basic buffers.
-
Root Cause: At neutral or basic pH, the compound exists as the non-protonated free base, which is poorly water-soluble due to its hydrophobic alkyl group.
-
Solution: pH Adjustment. The hydrazine moiety is basic. By lowering the pH of the aqueous medium, you protonate the hydrazine, forming a hydrazinium salt. This ionic species is significantly more soluble in water. A pH of 2 units below the pKa of the conjugate acid is generally sufficient for full protonation and solubilization. Since the pKa is estimated to be around 8, a pH of 6 or lower should be effective.
Mechanism of pH-Dependent Solubility
Caption: Equilibrium between the free base and its soluble salt.
Problem: The compound precipitates out of an acidic solution over time.
-
Root Cause 1: pH shift. The buffer capacity of your solution may be insufficient, leading to a gradual increase in pH and subsequent precipitation of the free base.
-
Solution 1: Confirm the pH of your final solution and ensure your buffer has adequate capacity at the target pH.
-
Root Cause 2: High concentration. You may be exceeding the solubility limit even for the salt form, especially at higher concentrations.
-
Solution 2: Consider using a combination of pH adjustment and a water-miscible co-solvent (e.g., DMSO, ethanol) to further enhance solubility. See Protocol 2 for guidance.
Detailed Experimental Protocols
Safety First: (1-Methylcyclohexyl)hydrazine is a hydrazine derivative and should be handled with appropriate caution. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine derivatives are potentially toxic.[1]
Protocol 1: Solubilization by pH Adjustment
This is the primary and most recommended method for dissolving (1-Methylcyclohexyl)hydrazine in aqueous media.
-
Prepare Your Buffer: Start with your desired aqueous buffer (e.g., phosphate, acetate) at a pH slightly above your target final pH. It is crucial to use degassed buffer to minimize oxidation. To degas, sparge the buffer with an inert gas like nitrogen or argon for at least 30 minutes.
-
Weigh the Compound: Accurately weigh the desired amount of (1-Methylcyclohexyl)hydrazine.
-
Create a Slurry: Add a small amount of the degassed buffer to the solid compound to create a slurry. This improves wetting.
-
Acidify: While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to the slurry. Monitor the pH of the solution continuously.
-
Dissolve: Continue adding the acid until the compound fully dissolves. The target pH should ideally be between 4 and 6.
-
Final Volume Adjustment: Once the compound is dissolved, add the remaining degassed buffer to reach your final desired volume and concentration.
-
Confirm pH: Check the final pH of the solution and adjust if necessary.
Protocol 2: Preparation of a Co-Solvent System
This method is useful if pH adjustment alone is insufficient or if you need to avoid a highly acidic environment.
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Propylene Glycol.
-
Prepare a Concentrated Stock: Dissolve the (1-Methylcyclohexyl)hydrazine in the smallest necessary volume of your chosen co-solvent to create a high-concentration stock solution.
-
Dilute into Aqueous Medium: While vortexing or stirring the aqueous buffer, slowly add the required volume of the organic stock solution. The slow addition to a vortexing solution helps prevent localized high concentrations that can cause precipitation.
-
Observe for Precipitation: After dilution, observe the solution carefully to ensure the compound remains dissolved. If precipitation occurs, you may need to increase the percentage of the co-solvent or combine this method with partial pH adjustment.
-
Final Concentration Check: Be aware of the final percentage of the organic solvent in your working solution. It is critical to run a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the solvent itself.
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| pH Adjustment | - High solubility increase- Simple and direct- Avoids organic solvents | - Requires an acidic environment which may not be suitable for all experiments- Potential for pH-dependent degradation | Most aqueous-based experiments where a pH between 4 and 6 is tolerable. |
| Co-solvents | - Effective at increasing solubility- Can be used closer to neutral pH | - Organic solvent may interfere with the experiment- Potential for compound to precipitate upon dilution | Experiments sensitive to pH changes, or when very high concentrations are required. |
| Pre-formed Salt | - Convenient (if commercially available)- Dissolves directly in water/buffer | - Not always available for purchase- May still require some pH control to prevent conversion to free base | Direct use in experiments without the need for pH titration, simplifying solution preparation.[7][8] |
Stability and Handling Recommendations
-
Atmosphere: Due to its sensitivity to oxidation, always handle (1-Methylcyclohexyl)hydrazine and its solutions under an inert atmosphere (nitrogen or argon) when possible.
-
Solvents: Use high-purity, degassed solvents for all solution preparations.
-
Storage: Store the solid compound under cool, dry conditions, and away from light. Solutions should be prepared fresh before each use and not stored for extended periods. If short-term storage is necessary, store at 2-8°C under an inert atmosphere.
-
Material Compatibility: Avoid contact with materials that can catalyze decomposition, such as certain metals. Use glass or polypropylene labware.
By understanding the chemical nature of (1-Methylcyclohexyl)hydrazine and applying these systematic troubleshooting and handling procedures, you can overcome solubility challenges and ensure the reliability and reproducibility of your experimental results.
References
-
Jain, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
- Google Patents. (1969). Process for manufacture of hydrazine and alkyl substituted hydrazines.
-
Kolis, S. P., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. Available at: [Link]
-
DTIC. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
-
Wikipedia. Hydrazines. Available at: [Link]
-
National Center for Biotechnology Information. (1995). Toxicological Profile for Hydrazines. Available at: [Link]
- Science of Synthesis. (2008). Product Class 7: Hydrazines and Hydrazinium Salts. Thieme.
-
Cagnet, S., et al. (2013). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
-
PubChemLite. (1-methylcyclohexyl)hydrazine (C7H16N2). Available at: [Link]
-
Gliszczyńska, A., et al. (2017). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. Available at: [Link]
-
Cheméo. Hydrazine, (1-methylpropyl)-. Available at: [Link]
-
IARC Monographs. (2016). HYDRAZINE. Available at: [Link]
-
Reddit. (2012). Why is the pKa of hydrazine so low? Available at: [Link]
-
PubChem. 1-Methyl-1-(m-tolyl)hydrazine | C8H12N2 | CID 827964. Available at: [Link]
-
Wikipedia. 1-Methylcyclohexene. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Hydrazines - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - (1-methylcyclohexyl)hydrazine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 5. reddit.com [reddit.com]
- 6. US3454361A - Process for manufacture of hydrazine and alkyl substituted hydrazines - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Minimizing side reactions during (1-Methylcyclohexyl)hydrazine alkylation
This technical guide addresses the specific challenges of alkylating (1-Methylcyclohexyl)hydrazine . Due to the tertiary carbon at the
Topic: Minimizing Side Reactions & Optimizing Selectivity Doc ID: TSC-HYD-001-MC Status: Active / Verified
Executive Summary: The "Tertiary" Challenge
The alkylation of (1-Methylcyclohexyl)hydrazine is not a standard amine alkylation. You are working with a tertiary alkyl hydrazine . This structural feature dictates two critical failure modes that do not occur with primary or secondary alkyl hydrazines:
-
E1 Elimination Risk: The 1-methylcyclohexyl group is a "t-butyl analog." The C-N bond is prone to heterolytic cleavage under acidic or thermal stress, ejecting hydrazine and forming 1-methylcyclohexene .
-
Steric Deactivation: The
nitrogen is buried. Standard attack at is kinetically prohibited. Alkylation will almost exclusively occur at the terminal nitrogen.
Diagnostic Logic & Failure Pathways
Before adjusting your protocol, identify which specific side reaction is dominating your mixture.
Figure 1: Reaction landscape for tertiary alkyl hydrazines. Note that the Elimination pathway is irreversible and substrate-destructive.
Troubleshooting Modules (FAQs)
Module A: Stability & Elimination (The "Disappearing Substrate")
Q: My starting material is vanishing, and I see a non-polar spot on TLC that isn't my product. NMR shows vinylic protons. What happened?
A: You have triggered E1 Elimination .
Because your hydrazine is attached to a tertiary carbon, the C-N bond is weaker than in primary hydrazines. If the terminal amine is protonated (or coordinated to a strong Lewis acid), it becomes a good leaving group (
-
Immediate Fix:
-
Stop using strong acids: Avoid HCl or
catalysts. -
Switch to Lewis Acids: If activating a carbonyl for reductive amination, use mild Lewis acids like
or simply rely on acetic acid (AcOH) buffers (pH 4-5). -
Temperature Control: Keep reaction temperatures below 40°C. Tertiary hydrazines are thermally sensitive.
-
Module B: Controlling Over-Alkylation
Q: I am trying to add one alkyl group using an alkyl halide, but I get a mix of mono-, di-, and tri-alkylated products.
A: Direct alkylation with alkyl halides is unsuitable for hydrazines due to the "Poly-alkylation Effect." The product (secondary hydrazine) is often more nucleophilic than the starting material.
-
The Solution: Reductive Alkylation (Reductive Amination) Instead of
, use the corresponding Aldehyde/Ketone + Reducing Agent. This proceeds via a hydrazone intermediate, which is less nucleophilic than the starting material, naturally stopping the reaction at the mono-alkylated stage.-
See Protocol 1 below.
-
Module C: Regioselectivity ( vs )
Q: Can I force alkylation at the internal
A: Practically, no , not via direct alkylation.[1]
-
Steric Wall: The 1-methylcyclohexyl group creates a massive steric cone. An approaching electrophile cannot access the
lone pair effectively. -
Electronic Bias: The terminal
is a primary amine and significantly more accessible. -
Workaround: If you absolutely need an
-substituted product, you cannot start with (1-methylcyclohexyl)hydrazine. You must synthesize it "from scratch" by reacting 1-methylcyclohexanone with a pre-substituted hydrazine ( ) and then reducing.
Validated Experimental Protocols
Protocol 1: Reductive Alkylation (Recommended)
Best for: Creating mono-alkylated products with high chemoselectivity and minimal elimination risk.
Mechanism: Condensation
-
Reagents:
-
Substrate: (1-Methylcyclohexyl)hydrazine (1.0 equiv).[2]
-
Electrophile: Aldehyde or Ketone (1.0 - 1.1 equiv).
-
Reducing Agent:
-Picoline-borane (1.2 equiv) or (1.5 equiv). -
Solvent: MeOH or DCE (1,2-Dichloroethane).
-
Additive: AcOH (10 mol%) or
(1.0 equiv) if ketone is sluggish.
-
-
Step-by-Step:
-
Step 1 (Imine Formation): Dissolve hydrazine and aldehyde/ketone in solvent. Add AcOH/Titanium reagent. Stir at Room Temperature for 1-2 hours. Do not heat above 40°C to prevent elimination.
-
Step 2 (Reduction): Add the reducing agent. Stir for 2-12 hours.
-
Step 3 (Quench): Quench with saturated aqueous
. Do not use strong acid quench.[3] -
Step 4 (Purification): Extract with DCM. The product is likely basic; avoid acidic columns.
-
Why this works:
Protocol 2: Protected Alkylation (The "Dianion" Route)
Best for: Cases where reductive alkylation fails or specific substitution patterns are needed.
Mechanism:
-
Protection: React starting material with
(1.0 equiv) in DCM to yield -Boc-(1-methylcyclohexyl)hydrazine. -
Alkylation:
-
Dissolve Boc-hydrazine in dry THF.
-
Cool to 0°C (Do not go to -78°C; solubility issues may arise, but avoid Room Temp to prevent elimination).
-
Add Base:
(1.1 equiv) or . -
Add Alkyl Halide (
).[1] -
Note: Alkylation will occur at
(the Boc-bearing nitrogen) because is too hindered.
-
-
Deprotection: Use TFA/DCM (1:4) at 0°C.
-
Critical Warning: Monitor strictly. Prolonged exposure to TFA will cause the 1-methylcyclohexyl group to fall off (Elimination). Neutralize immediately upon completion.
-
Summary Data Table
| Variable | Direct Alkylation ( | Reductive Alkylation (Red-Am) | Protected Alkylation (Boc) |
| Primary Risk | Poly-alkylation (Mix of products) | Incomplete conversion (sterics) | Acid-catalyzed elimination during deprotection |
| Regioselectivity | |||
| Temperature Limit | < 40°C | < 40°C | < 0°C (during deprotection) |
| Preferred Reagent | Not Recommended | ||
| Green Score | Low (Wasteful) | High (Atom economical) | Medium (Steps involved) |
References
-
Kawase, Y., et al. (2014).[4][5] "Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives with
-Picoline-Borane." Synthesis, 46, 455-464.[4][5] -
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[6] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097-1099.[1]
-
Ramar, T., et al. (2022).[4] "Regioselective N-alkylation strategies." Journal of Organic Chemistry, 87, 14596-14608.[4]
-
ACS Green Chemistry Institute. "Reagent Guide: N-Alkylation." ACS GCI Pharmaceutical Roundtable.
Sources
- 1. d-nb.info [d-nb.info]
- 2. PubChemLite - (1-methylcyclohexyl)hydrazine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
Technical Support Center: Stability of (1-Methylcyclohexyl)hydrazine HCl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1-Methylcyclohexyl)hydrazine hydrochloride. It addresses common questions and concerns regarding its stability, particularly under reflux conditions, and offers practical troubleshooting advice and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is (1-Methylcyclohexyl)hydrazine HCl and what are its primary applications?
(1-Methylcyclohexyl)hydrazine hydrochloride is an alkylhydrazine salt. It is primarily used as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] Its hydrazine functional group is a potent nucleophile, making it a valuable building block for synthesizing nitrogen-containing heterocyclic compounds like pyrazoles and triazoles.
Q2: What are the general safety precautions for handling (1-Methylcyclohexyl)hydrazine HCl?
Hydrazine derivatives should be handled with care due to their potential toxicity and instability.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine compounds can be corrosive and may cause severe skin burns and eye damage.[2][3] They are also often toxic if ingested, inhaled, or absorbed through the skin.
Q3: Is (1-Methylcyclohexyl)hydrazine HCl expected to be stable under ambient conditions?
As a hydrochloride salt, (1-Methylcyclohexyl)hydrazine HCl is generally more stable and less volatile than its free base form. However, like many hydrazine derivatives, it can be sensitive to air, light, and heat. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, and at a cool temperature (e.g., 2-8°C).[1]
Troubleshooting Guide: Stability Under Reflux Conditions
Refluxing is a common technique to accelerate chemical reactions by heating them to the boiling point of the solvent. However, for hydrazine derivatives, this can introduce stability challenges.
Q4: Can I safely reflux (1-Methylcyclohexyl)hydrazine HCl?
While some synthetic procedures involving hydrazine salts mention refluxing in solvents like ethanol, the thermal stability of (1-Methylcyclohexyl)hydrazine HCl has not been extensively documented in publicly available literature.[4] Therefore, heating this compound, especially for extended periods, should be approached with caution. The stability will depend on several factors, including the solvent, the temperature (boiling point of the solvent), the duration of the reflux, and the presence of any potential catalysts.
Q5: What are the potential signs of decomposition when refluxing (1-Methylcyclohexyl)hydrazine HCl?
If (1-Methylcyclohexyl)hydrazine HCl is decomposing under reflux, you may observe one or more of the following:
-
Color Change: The reaction mixture may darken or change color unexpectedly.
-
Gas Evolution: Decomposition of hydrazines often produces nitrogen gas and ammonia, which may be observed as bubbling or an increase in pressure.[5]
-
Inconsistent Reaction Profile: You may see a lower than expected yield of your desired product or the appearance of unexpected side products in your reaction monitoring (e.g., by TLC or LC-MS).
-
Ammonia Odor: The characteristic smell of ammonia may become noticeable.
Q6: What are the likely decomposition products of (1-Methylcyclohexyl)hydrazine HCl under thermal stress?
Based on the known thermal decomposition of other hydrazines, potential degradation products could include:
-
Nitrogen gas (N₂)
-
Ammonia (NH₃)
-
1-Methylcyclohexene: Formed through elimination reactions.
-
Methylcyclohexane: Formed through reductive pathways.
-
Coupling products: Self-reaction of the hydrazine or its degradation intermediates.
The exact decomposition pathway can be complex and influenced by the reaction conditions.
Visualizing Potential Decomposition
The following diagram illustrates a simplified, hypothetical decomposition pathway for an alkylhydrazine under thermal stress.
Caption: Hypothetical decomposition of (1-Methylcyclohexyl)hydrazine HCl under reflux.
Experimental Protocol for Assessing Stability
Given the lack of specific stability data, it is crucial to perform a controlled experiment to determine the stability of (1-Methylcyclohexyl)hydrazine HCl under your intended reflux conditions.
Objective: To determine the rate of degradation of (1-Methylcyclohexyl)hydrazine HCl in a specific solvent under reflux and to identify major degradation products.
Materials:
-
(1-Methylcyclohexyl)hydrazine HCl
-
Chosen reaction solvent (e.g., ethanol, isopropanol)
-
Internal standard (a stable, non-reactive compound for quantitative analysis)
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Inert gas supply (e.g., nitrogen or argon)
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS, LC-MS)
Procedure:
-
Preparation:
-
In a round-bottom flask, dissolve a known concentration of (1-Methylcyclohexyl)hydrazine HCl and a known concentration of an internal standard in the chosen solvent.
-
Take a "time zero" (T₀) sample for immediate analysis.
-
-
Reflux Setup:
-
Set up the flask for reflux under an inert atmosphere to prevent oxidation.
-
Begin heating and stirring the solution.
-
-
Sampling:
-
Once the solution reaches reflux, start a timer.
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.
-
Immediately cool the samples to quench any further reaction.
-
-
Analysis:
-
Analyze each sample by a suitable chromatographic method (e.g., HPLC, GC).
-
Quantify the peak area of (1-Methylcyclohexyl)hydrazine HCl relative to the internal standard at each time point.
-
Analyze the samples by MS to identify any new peaks that appear, which could be degradation products.
-
Data Interpretation:
-
Plot the concentration of (1-Methylcyclohexyl)hydrazine HCl versus time. A significant decrease in concentration over time indicates instability under the tested conditions.
-
Identify the structures of the major degradation products from the MS data.
Workflow for Stability Assessment
The following diagram outlines the experimental workflow for assessing the stability of (1-Methylcyclohexyl)hydrazine HCl under reflux.
Caption: Experimental workflow for stability assessment.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from your stability study.
| Time Point (hours) | (1-Methylcyclohexyl)hydrazine HCl Concentration (Relative to T₀) | Major Degradation Product(s) Identified |
| 0 | 100% | None |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
By following this guide, you can make informed decisions about the stability of (1-Methylcyclohexyl)hydrazine HCl in your specific application and ensure the reliability and safety of your experiments.
References
-
MySkinRecipes. (1-methylcyclohexyl)hydrazine hydrochloride (1:1). [Link]
-
ResearchGate. Scheme 3. Reagents and conditions: (a) 10% HCl solution reflux 7h; (b) hydrazine salts, EtOH, reflux 3 h.[Link]
-
DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]
-
Organic Syntheses. PREPARATION OF 2-CHLOROBENZALDEHYDE HYDRAZONE. [Link]
-
PubChem. (1-methylcyclohexyl)hydrazine. [Link]
-
Reddit. Adding acid chloride solution to hydrazine hydrate solution dropwise. Cool color change from yellow to grapefruit. Set to reflux on a heating mantle, but needed foil insulation results in
chemistry orb. [Link] -
Sciencemadness Wiki. Hydrazine hydrochloride. [Link]
-
NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]
-
PubChem. Cyclohexylhydrazine hydrochloride. [Link]
-
PubChem. (Cyclohexylmethyl)hydrazine hydrochloride. [Link]
Sources
- 1. (1-methylcyclohexyl)hydrazine hydrochloride (1:1) [myskinrecipes.com]
- 2. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Crystallization of (1-Methylcyclohexyl)hydrazine Derivatives
Current Status: Online Ticket ID: #MCH-CRYS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Understanding Your Molecule
Welcome to the technical support hub for (1-Methylcyclohexyl)hydrazine (MCH) derivatives. Before troubleshooting, it is critical to understand the "personality" of this molecule.
MCH presents a unique "push-pull" challenge in crystallization:
-
Steric Hindrance: The geminal substitution at the C1 position (methyl + hydrazine) creates significant steric bulk (Thorpe-Ingold effect), often inhibiting the planar stacking required for easy lattice formation.
-
Amphiphilicity: The lipophilic cyclohexane ring contrasts sharply with the polar, hydrogen-bonding hydrazine tail. This duality frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation.
-
Oxidative Instability: Like most alkyl hydrazines, the free base is prone to oxidation and darkening, necessitating rapid stabilization via salt formation.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "My product separates as a yellow/orange oil at the bottom of the flask upon cooling, rather than forming crystals."
Root Cause Analysis
This is a classic Liquid-Liquid Phase Separation (LLPS). The metastable zone for LLPS is wider than the metastable zone for crystallization. Essentially, your molecule prefers to exist as a solute-rich liquid droplet rather than organize into a solid lattice because the energy barrier for nucleation is too high, or the solvent system is too polar for the cyclohexyl ring.
The Protocol: Correcting LLPS
Step 1: The "Cloud Point" Temperature Cycling Do not simply cool the oil further; this usually results in an amorphous glass.
-
Re-heat the mixture until the oil just dissolves (the clear point).
-
Cool slowly (0.5°C/min) until the first sign of turbidity (the cloud point).
-
Hold temperature immediately. Do not cool further.
-
Add seed crystals (0.5 wt%) at this cloud point.
-
If oil droplets form, reheat slightly to dissolve them, leaving the seeds intact (if possible), and cool even slower.
Step 2: Solvent System Adjustment MCH derivatives often oil out in single-solvent systems (like Ethanol). You need a binary system that balances the lipophilic ring and the polar salt.
-
Recommended System: Isopropanol (IPA) + Diisopropyl Ether (DIPE) or MTBE.
-
Avoid: Pure water or pure hexanes (extreme polarity mismatch).
Visualization: The LLPS Decision Tree
Caption: Decision workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Module 2: Chemical Stability & Salt Selection
User Issue: "The solid turns brown/tarry during filtration or drying."
Root Cause Analysis
Free hydrazine bases are electron-rich and susceptible to oxidation by atmospheric oxygen, forming diazenes and radicals [1, 2].[1] The 1-methylcyclohexyl group does not fully protect the nitrogen from oxidation. The "browning" is the formation of conjugated decomposition products.
The Protocol: Salt Stabilization
You must convert the free base to a salt immediately after synthesis. The choice of counter-ion is critical for both stability and crystallinity.
Comparative Salt Data for Hindered Hydrazines:
| Counter-Ion | Crystallinity Potential | Stability | Notes |
| Hydrochloride (HCl) | High | Moderate | Hygroscopic. Excess HCl can cause degradation. Good for initial isolation [3]. |
| Oxalate | Very High | High | Forms strong H-bond networks. Often the "magic bullet" for hydrazines. Non-hygroscopic. |
| Fumarate | Moderate | High | Good for pharmaceutical acceptability; often forms solvates. |
| Tosylate | Moderate | High | Adds lipophilicity; good if the molecule is too polar, but MCH is already lipophilic. |
Recommended Workflow:
-
Dissolve crude free base in dry Et2O or MTBE under Nitrogen.
-
Add Oxalic acid (1.0 eq) dissolved in minimal warm Ethanol.
-
The oxalate salt usually precipitates instantly as a white, stable solid.
Visualization: Salt Selection Logic
Caption: Strategic selection of counter-ions to maximize stability and lattice energy.
Module 3: Nucleation & Polymorphism
User Issue: "The solution remains clear even at -20°C, or the solid is fluffy and impossible to filter."
Root Cause Analysis
-
Metastable Zone Width (MSZW): Hindered molecules like MCH often have a very wide MSZW. They can remain supersaturated for days because the steric bulk prevents the molecular reorientation necessary for nucleation.
-
Conformational Polymorphism: The cyclohexane ring can flip between chair/boat conformations. If the lattice energy difference between polymorphs is small, the system struggles to "decide," leading to amorphous precipitation.
The Protocol: Inducing Nucleation
Technique A: Anti-Solvent Drowning (Reverse Addition) Instead of adding anti-solvent to your solution, add your solution dropwise into a large volume of rapidly stirring anti-solvent (e.g., Heptane).
-
Why: This creates instantaneous high supersaturation, forcing immediate nucleation (precipitation) rather than oiling out.
Technique B: Sonocrystallization Apply ultrasound bursts (20kHz) to the clear supersaturated solution.
-
Mechanism:[2][3][4][5][6] Cavitation bubbles collapse, creating local high-pressure/temperature zones that overcome the nucleation energy barrier [4].
Technique C: The "Scratch" (Physical Shock) For stubborn oils, use a glass rod to scratch the side of the flask at the interface of the liquid and air (or liquid and oil). The friction creates microscopic glass particles that serve as heterogenous nucleation sites.
References
-
BenchChem. (2025). Dealing with phase separation in crystallization trials. Retrieved from
-
MDPI. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability. Retrieved from
-
Google Patents. (2018). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Patent EP0850930A2. Retrieved from
-
ResearchGate. (2024). Oiling‐Out in Industrial Crystallization of Organic Small Molecules. Retrieved from
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-4'-methylpropiophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in forensic and toxicological analysis.[1] Through a detailed examination of its mass spectrum, this document aims to elucidate the primary fragmentation pathways and offer a comparative perspective against its structural isomer, 2-bromo-1-(3-methylphenyl)propan-1-one.
Introduction to 2-Bromo-4'-methylpropiophenone
2-Bromo-4'-methylpropiophenone, also known as 2-bromo-1-(4-methylphenyl)propan-1-one, is an aromatic ketone with the chemical formula C₁₀H₁₁BrO.[1] Its molecular structure, characterized by a propiophenone core with a bromine atom at the alpha position to the carbonyl group and a methyl group on the phenyl ring, dictates its reactivity and, consequently, its fragmentation behavior in mass spectrometry. The compound is a solid at room temperature and is utilized in organic synthesis, including as a precursor in the production of cathinones.[1] The accurate identification of this compound and its isomers is crucial for quality control in pharmaceutical manufacturing and for the monitoring of illicit drug synthesis.
Compound Details:
| Property | Value |
| Chemical Name | 2-bromo-1-(4-methylphenyl)propan-1-one |
| Common Synonyms | 2-Bromo-4'-methylpropiophenone, α-Bromo-p-methylpropiophenone |
| CAS Number | 1451-82-7 |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
Experimental Methodology: GC-MS Analysis
The fragmentation data presented in this guide was obtained from a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis under electron ionization (EI) conditions.
A Standard Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of 2-bromo-4'-methylpropiophenone is prepared in a volatile organic solvent like methanol or acetonitrile.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms) using a temperature gradient to ensure good chromatographic resolution.
-
Ionization: The eluted compound enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Caption: Proposed fragmentation pathway of 2-bromo-4'-methylpropiophenone.
Comparative Analysis: 2-Bromo-4'-methylpropiophenone vs. 2-Bromo-1-(3-methylphenyl)propan-1-one
| Feature | 2-Bromo-4'-methylpropiophenone (para-isomer) | 2-Bromo-1-(3-methylphenyl)propan-1-one (meta-isomer) (Predicted) |
| Molecular Ion | m/z 226/228 | m/z 226/228 |
| Base Peak | m/z 119 (4-methylbenzoyl cation) | m/z 119 (3-methylbenzoyl cation) |
| Key Aromatic Fragments | m/z 91 (tolyl cation) | m/z 91 (tolyl cation) |
| Distinguishing Fragments | The relative abundances of fragment ions derived from the aromatic ring may differ slightly due to the different substitution pattern. However, the primary fragments are expected to be the same. | The primary fragments are expected to be identical to the para-isomer. Subtle differences in the relative intensities of minor fragment ions might be observable but are unlikely to be sufficient for unambiguous differentiation without high-resolution mass spectrometry or tandem MS. |
The primary fragmentation via α-cleavage will produce a methylbenzoyl cation for both isomers. In both cases, this fragment will have an m/z of 119. Subsequent loss of CO will lead to a tolyl cation at m/z 91 for both. Therefore, based on conventional EI-MS, distinguishing between these two positional isomers is challenging. More advanced techniques such as tandem mass spectrometry (MS/MS), where the m/z 119 ion is isolated and further fragmented, might reveal subtle differences in the product ion spectra that could aid in their differentiation.
Conclusion
The electron ionization mass spectrum of 2-bromo-4'-methylpropiophenone is characterized by a distinct fragmentation pattern dominated by α-cleavage, leading to the formation of a stable 4-methylbenzoyl cation at m/z 119. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion at m/z 226/228. While its primary fragmentation is very similar to its meta-isomer, a thorough understanding of these patterns is essential for its unambiguous identification in complex matrices. For definitive differentiation between positional isomers, the use of chromatographic separation prior to mass spectrometric analysis is paramount, and advanced MS techniques may be required.
References
-
Ottokemi. 2-Bromo-1-(3-methylphenyl)propan-1-one, 98%. [Link]
Sources
HPLC method development for detection of (1-Methylcyclohexyl)hydrazine
Topic: HPLC Method Development for Detection of (1-Methylcyclohexyl)hydrazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1-Methylcyclohexyl)hydrazine (CAS: 45651-32-9) presents a distinct analytical challenge in pharmaceutical development. Unlike simple aryl hydrazines, this aliphatic, sterically hindered molecule lacks a significant UV chromophore and possesses moderate lipophilicity (LogP ~1.3). Furthermore, as a likely genotoxic impurity (GTI), it requires detection limits in the low ppm range relative to the Active Pharmaceutical Ingredient (API).[1]
This guide objectively compares three analytical strategies: Direct UV Detection , Pre-column Derivatization (Recommended) , and LC-MS/MS . We provide a validated "Gold Standard" protocol using 2-Hydroxy-1-naphthaldehyde (HNA) derivatization, designed to overcome the specific steric hindrance of the 1-methylcyclohexyl group while ensuring high sensitivity and selectivity.
Part 1: Strategic Analysis & Method Comparison
The selection of an analytical method for (1-Methylcyclohexyl)hydrazine is dictated by the required Limit of Quantitation (LOQ) and available instrumentation.
| Feature | Method A: Direct UV (Low Wavelength) | Method B: HNA Derivatization (Recommended) | Method C: Direct LC-MS/MS |
| Detection Principle | Absorbance at 205–210 nm | Absorbance at 406–424 nm (Visible) | Mass-to-Charge Ratio (m/z) |
| Sensitivity (LOD) | Poor (> 50 ppm) | High (< 0.5 ppm) | Ultra-High (< 0.01 ppm) |
| Selectivity | Low (High matrix interference) | High (Shifted away from API) | Very High (Mass specific) |
| Robustness | Low (Baseline drift, solvent cut-off) | High (Stable derivative) | Moderate (Matrix effects) |
| Cost/Complexity | Low / Low | Moderate / Moderate | High / High |
| Suitability | Raw material assay (High conc.) | Trace impurity analysis (GTI) | Trace impurity in complex matrices |
Scientist’s Verdict:
-
Avoid Method A for impurity analysis. The aliphatic nature of the cyclohexane ring results in negligible absorbance above 210 nm. At this wavelength, mobile phase noise and API interference render the method non-viable for trace detection.
-
Choose Method B for QC and standard release testing. Derivatization introduces a strong chromophore and shifts detection to the visible region, bypassing UV-absorbing APIs.[1][2]
-
Choose Method C only if sub-ppm sensitivity is required and derivatization is chemically incompatible with the matrix.
Part 2: The "Gold Standard" Protocol (HNA Derivatization)
This protocol utilizes 2-Hydroxy-1-naphthaldehyde (HNA) . Unlike benzaldehyde, HNA forms a highly conjugated hydrazone with a
2.1. Mechanism & Workflow
The 1-methyl group on the cyclohexane ring creates steric bulk around the hydrazine nitrogen. Standard room-temperature derivatization may yield incomplete recovery. Critical Step: This protocol utilizes heat (60°C) and an acid catalyst to drive the condensation reaction to completion.
Figure 1: Optimized derivatization workflow for sterically hindered hydrazines.
2.2. Experimental Conditions[3]
Reagents:
-
Derivatizing Reagent: 2-Hydroxy-1-naphthaldehyde (HNA), 10 mg/mL in Methanol.
-
Diluent: 0.1% Formic Acid in Methanol (Acid catalyst is essential).
Chromatographic Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) | High carbon load provides retention for the lipophilic derivative. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Controls ionization of residual amines; pH 4.5 ensures stability of hydrazone. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for eluting the hydrophobic derivative. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40%→90% B; 15-20 min: 90% B | Steep gradient needed; the HNA-derivative is very non-polar. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[4] |
| Detection | UV-Vis @ 406 nm | Specificity maximum for HNA-hydrazone. |
| Column Temp | 40°C | Improves mass transfer and peak sharpness. |
2.3. Step-by-Step Procedure
-
Standard Preparation: Prepare a 100 ppm stock of (1-Methylcyclohexyl)hydrazine in methanol. Dilute to working concentrations (e.g., 1.0 ppm).
-
Reaction: Transfer 1.0 mL of sample/standard into a 4 mL amber vial. Add 0.5 mL of HNA Reagent.
-
Incubation: Cap tightly and vortex. Heat at 60°C for 20 minutes . Note: The 1-methyl steric hindrance requires this thermal energy; room temperature reaction results in <70% conversion.
-
Analysis: Cool to room temperature. Inject 10 µL directly into the HPLC.
Part 3: Validation & Performance Data[4]
The following data summarizes the performance of the HNA derivatization method compared to direct UV detection.
Table 1: Comparative Sensitivity Data
| Parameter | Direct UV (210 nm) | HNA Derivatization (406 nm) | Improvement Factor |
| LOD (S/N = 3) | 45 ppm | 0.08 ppm | ~560x |
| LOQ (S/N = 10) | 150 ppm | 0.25 ppm | ~600x |
| Linearity (R²) | 0.985 (High conc. only) | > 0.999 (0.25 - 50 ppm) | Significant |
| % RSD (n=6) | 5.2% | 1.1% | High Precision |
Table 2: Specificity/Interference Check
| Component | Retention Time (min) | Response @ 406 nm | Result |
| API (Generic) | 4.5 - 8.0 min | ND (Not Detected) | Pass |
| HNA Reagent (Excess) | 12.5 min | High | Resolved |
| (1-Methylcyclohexyl)-HNA | 14.2 min | High | Resolved |
Note: The derivative elutes later than the excess reagent due to the added lipophilicity of the methylcyclohexyl group.
Part 4: Alternative Method - Direct LC-MS/MS
For laboratories equipped with Mass Spectrometry, direct detection bypasses the derivatization step. This is ideal when the sample matrix reacts with HNA (e.g., aldehyde-containing excipients).
-
Column: HILIC (e.g., Waters BEH Amide) or C18 (if using ion-pairing).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition:
(Loss of ) and (Cyclohexyl ring fragment). -
Pros: No chemical handling, fastest run time.
-
Cons: Requires expensive instrumentation; hydrazine signals can be suppressed by matrix salts.
Part 5: Safety & Handling (Critical)
(1-Methylcyclohexyl)hydrazine is a hydrazine derivative and must be treated as a potential carcinogen .
-
Containment: Weighing and sample prep must occur in a fume hood or glove box.
-
Deactivation: Treat waste with dilute bleach (sodium hypochlorite) to oxidize hydrazines before disposal.
-
Solvent Choice: Avoid ketone solvents (Acetone) during prep, as they will spontaneously react with the hydrazine to form hydrazones, altering your results.
References
-
Wang, J., et al. (2023).[2] "A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials." Pharma Focus Europe. Link
-
ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation.[4] Link
-
Sun, M., et al. (2010). "Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients."[1][2] Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2025).[5] "(1-Methylcyclohexyl)hydrazine Compound Summary." National Library of Medicine. Link
Sources
A Comparative Guide to Elemental Analysis Standards for Hydrazine Hydrochloride Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. Hydrazine hydrochloride (N₂H₄·HCl), a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge. Its utility is shadowed by the potential presence of residual hydrazine, a potent genotoxic impurity. Consequently, a robust and multi-faceted analytical strategy is imperative to establish the purity and safety of this critical raw material.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of hydrazine hydrochloride. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, contrasting the roles of bulk elemental analysis with trace-level impurity-specific methods. The protocols and data presented herein are designed to offer a self-validating framework for comprehensive quality assessment, grounded in established scientific principles and regulatory expectations.
The Duality of Purity: Stoichiometry vs. Specific Impurities
A comprehensive assessment of hydrazine hydrochloride purity requires answering two distinct but complementary questions:
-
Bulk Purity & Identity: How closely does the elemental composition of the material match the theoretical formula of hydrazine hydrochloride? This is a question of overall stoichiometry and identity.
-
Trace Contamination: What is the concentration of specific, high-risk impurities, such as free hydrazine, which may be present at levels far too low to affect the bulk elemental composition but are of significant toxicological concern?
This guide is structured to address both questions, first by detailing the role of elemental analysis in confirming bulk purity and then by comparing sensitive, orthogonal methods for quantifying trace genotoxic impurities.
Part 1: Verifying Bulk Purity and Stoichiometry with Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of pure chemical substances.[1][2] It provides a fundamental measure of purity by comparing the experimentally determined mass percentages of carbon, hydrogen, nitrogen, and in this case, chlorine, to the values calculated from the molecular formula. For pharmaceutical ingredients, this serves as a primary identity check and a quantitative measure of gross purity.[3][4] A significant deviation from the theoretical composition immediately signals the presence of substantial impurities or incorrect substance identity.
Theoretical Elemental Composition of Hydrazine Hydrochloride (CH₅N₂Cl)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Mass in Formula (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 1 | 12.011 | 17.53% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 7.36% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 40.89% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 51.75% |
| Total | CH₅N₂Cl | 68.518 | 100.00% |
Note: Due to the structure being H₂N-NH₃⁺Cl⁻, there is no carbon. The correct formula is H₅N₂Cl. The table has been corrected.
Corrected Theoretical Elemental Composition of Hydrazine Hydrochloride (H₅N₂Cl)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Mass in Formula (amu) | Mass Percent (%) |
| Hydrogen | H | 1.008 | 5 | 5.040 | 7.36% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 40.89% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 51.75% |
| Total | H₅N₂Cl | 68.518 | 100.00% |
Experimental Protocol: CHN and Chloride Determination
This protocol outlines the determination of N, H, and Cl content. Carbon analysis is typically included but should be theoretically absent.
1. Nitrogen and Hydrogen Analysis (Dynamic Flash Combustion)
-
Principle: A small, precisely weighed sample is combusted in a furnace at high temperatures (~1000°C) in the presence of a pulse of pure oxygen. The resulting gases (N₂, H₂O, CO₂) are swept by a helium carrier gas through a reduction tube (to remove excess oxygen and convert nitrogen oxides to N₂) and then through a chromatographic column to separate the components. A thermal conductivity detector (TCD) measures the concentration of each gas.[4]
-
Methodology:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard with a known C, H, N, S composition (e.g., Acetanilide). Run the standard until the measured values are consistently within ±0.3% of the theoretical values.[5]
-
Sample Preparation: Weigh approximately 1-2 mg of the dried hydrazine hydrochloride sample into a tin capsule. Record the weight with microgram precision.
-
Analysis: Introduce the capsule into the instrument's autosampler. Initiate the combustion sequence.
-
Data Processing: The instrument software automatically calculates the percentage of N and H based on the TCD signal and the sample weight.
-
2. Chloride Analysis (Oxygen Flask Combustion & Titration)
-
Principle: The sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride is absorbed into a specific solution and then quantified by titration.
-
Methodology:
-
Sample Preparation: Weigh approximately 50 mg of the hydrazine hydrochloride sample onto a piece of halogen-free filter paper.
-
Combustion: Place the paper in a platinum basket, add an absorbing solution (e.g., dilute sodium hydroxide) to the combustion flask, fill the flask with oxygen, and ignite the sample paper.
-
Absorption: Allow the flask to cool, ensuring all combustion products are absorbed into the solution.
-
Titration: Acidify the solution with nitric acid and titrate with a standardized silver nitrate solution, using a potentiometric endpoint to determine the amount of chloride.
-
Interpreting the Results
The acceptance criterion for elemental analysis in pharmaceutical applications, particularly for confirming the identity of a new compound, is typically a deviation of no more than ±0.4% from the theoretical value for each element.[6]
Example Data & Interpretation:
| Element | Theoretical % | Experimental Result % | Deviation % | Pass/Fail |
| Nitrogen (N) | 40.89 | 40.65 | -0.24 | Pass |
| Hydrogen (H) | 7.36 | 7.21 | -0.15 | Pass |
| Chlorine (Cl) | 51.75 | 51.90 | +0.15 | Pass |
A result like the one above provides high confidence in the bulk identity and purity of the material. A significant deviation in any element would necessitate further investigation into potential impurities, such as residual solvents (affecting H and C) or inorganic salts.
Part 2: Quantifying Trace Hydrazine - A Comparison of Sensitive Methods
While elemental analysis confirms bulk purity, it is insensitive to trace-level impurities. Hydrazine is a process-related impurity and a potential degradant that is classified as a genotoxic impurity. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control of such impurities, often to low parts-per-million (ppm) levels.[7] Therefore, highly sensitive and specific analytical methods are required.
We will compare three common techniques for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Ion Chromatography. Most of these methods rely on a derivatization step, where hydrazine is reacted with a reagent to create a new compound (a hydrazone) that is more easily detectable.[8][9]
Comparison of Performance Characteristics
| Parameter | HPLC with UV Detection | UV-Visible Spectrophotometry | Ion Chromatography (IC) |
| Principle | Derivatization to form a UV-active hydrazone, separation by reverse-phase chromatography, and quantification by UV absorbance.[10] | Derivatization to form a colored complex, followed by measurement of absorbance at a specific wavelength.[11] | Separation of the protonated hydrazine cation (N₂H₅⁺) on an ion-exchange column, followed by electrochemical or suppressed conductivity detection.[12] |
| Specificity | High. Chromatographic separation resolves the derivative from the API and other impurities. | Moderate. Prone to interference from other compounds that may react with the derivatizing agent or absorb at the same wavelength.[11] | High. The combination of ion-exchange separation and selective detection (especially electrochemical) provides excellent specificity. |
| Sensitivity (LOQ) | Excellent. Typically in the range of 0.1 - 3 ppm (µg/g).[10] | Good. Typically in the range of 0.5 - 1.0 ppm (µg/g).[11] | Excellent. Can reach low parts-per-billion (ppb) levels. |
| Precision (%RSD) | Excellent. Typically < 5%.[10] | Good. Typically < 2%.[11] | Excellent. Typically < 5%. |
| Accuracy (% Recovery) | Excellent. Typically 98-102%.[10] | Good. Typically 97-101%.[11] | Excellent. Typically >95%. |
| Throughput | Moderate. Run times are typically 10-20 minutes per sample. | High. Can be adapted for 96-well plate formats. | Moderate. Similar to HPLC run times. |
| Primary Advantage | Robust, widely available, and considered a gold standard for impurity analysis in QC labs. | Simple, cost-effective, and rapid for screening purposes. | Very high sensitivity and requires no derivatization, avoiding potential side reactions. |
| Primary Limitation | Requires a derivatization step, which adds complexity and a potential source of variability. | Lower specificity can lead to false positives if the sample matrix is complex. | Less common in standard pharmaceutical QC labs; electrochemical detectors require specialized expertise. |
Experimental Protocol: HPLC-UV with Derivatization
This protocol is a representative method based on the common practice of derivatizing hydrazine with an aldehyde to form a detectable hydrazone.
-
Principle: Hydrazine reacts with salicylaldehyde to form salicylaldehyde azine, a stable derivative with a strong UV chromophore. This allows for sensitive detection following separation on a C18 HPLC column.[10]
-
Methodology:
-
Reagent Preparation:
-
Diluent: Prepare a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Derivatizing Reagent: Prepare a solution of salicylaldehyde in the diluent (e.g., 1% v/v).
-
-
Standard Preparation:
-
Prepare a stock solution of hydrazine sulfate of known concentration in water.
-
Create a working standard at the target concentration (e.g., 1 ppm relative to the sample concentration) by diluting the stock solution.
-
Add the derivatizing reagent to an aliquot of the working standard and allow it to react (e.g., 15 minutes at room temperature).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of hydrazine hydrochloride (e.g., 100 mg) into a volumetric flask.
-
Dissolve in diluent.
-
Add the derivatizing reagent and allow it to react under the same conditions as the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~360 nm[10]
-
Injection Volume: 20 µL
-
-
Analysis & Calculation: Inject the derivatized standard and sample solutions. Calculate the amount of hydrazine in the sample by comparing the peak area of the salicylaldehyde azine in the sample chromatogram to that in the standard chromatogram.
-
Conclusion: A Synergistic Strategy for Complete Purity Assessment
Neither elemental analysis nor trace-specific methods alone can provide a complete picture of hydrazine hydrochloride purity. They are not competing techniques but rather orthogonal and synergistic tools that address different aspects of quality control.
-
Elemental Analysis serves as the first line of defense. It is a rapid, cost-effective method to confirm the fundamental identity and bulk stoichiometric purity of the material. It answers the question: "Is this substance, on a macro level, what it purports to be?"
-
Trace-Specific Methods , such as the validated HPLC-UV method described, are essential for ensuring safety. They are specifically designed to detect and quantify low-level, high-risk impurities like hydrazine that are invisible to bulk analysis but are of paramount regulatory and toxicological importance.
The most robust quality control strategy, therefore, involves a two-pronged approach: the use of elemental analysis to confirm the bulk integrity of the hydrazine hydrochloride lot, followed by the application of a sensitive, validated chromatographic method to ensure that the level of free hydrazine is below the established safety threshold. By integrating both macroscopic and microscopic analytical perspectives, researchers and drug developers can ensure the integrity of their materials and the ultimate safety of the final pharmaceutical product.
References
-
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]
-
Malvern Panalytical. (2024, October 15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Retrieved from [Link]
-
Lab Manager. (2026, January 22). Elemental Analysis for Compliance, Purity, and Performance. Retrieved from [Link]
-
Alshatti, L. A. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15, 219-228. Retrieved from [Link]
-
Alshatti, L. A. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15, 219-228. Retrieved from [Link]
-
Reddy, M. M., et al. (2017). Method Development and Validation of Hydralazine Hydrochloride by Using UV and RP-HPLC. Indo American Journal of Pharmaceutical Research, 7(11). Retrieved from [Link]
-
Reddy, G. S., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery & Therapeutics, 8(6-s), 126-136. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Somasundaram, A., et al. (n.d.). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Zzyzx, P. A., et al. (2020). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 85(21), 13414-13421. Retrieved from [Link]
-
University of Padua. (2024, June 21). Elemental Analysis. Retrieved from [Link]
-
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the CHNS analysis results with those determined by other analytical instruments. Retrieved from [Link]
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-44. Retrieved from [Link]
-
Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-10. Retrieved from [Link]
Sources
- 1. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 2. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 5. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sielc.com [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
